
(Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Antimicrobial Activity : Heterocyclic compounds, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. The research demonstrates the potential of these compounds to serve as active pharmaceutical ingredients, particularly against gram-positive and gram-negative bacteria (Wanjari, 2020).
Anti-inflammatory Activity : Derivatives of methoxyphenyl and thiazole have been explored for their anti-inflammatory properties. For instance, 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have shown promising results in reducing inflammation (Labanauskas et al., 2004).
Antioxidant Activities : Hindered phenolic aminothiazoles, incorporating elements similar to the compound of interest, have been identified for their antioxidant activities. These compounds are noted for their potential in scavenging free radicals and could have implications for diseases associated with oxidative stress (Satheesh et al., 2017).
Enzyme Inhibition : The synthesis of various heterocyclic compounds has also been targeted at inhibiting specific enzymes, such as α-glucosidase and α-amylase, which are relevant in managing conditions like diabetes. Compounds with methoxyphenyl and thiazole moieties have shown notable inhibitory activities (Satheesh et al., 2017).
Chemical Synthesis and Characterization
Conjugate Addition Reactions : The application of lithiated derivatives in conjugate addition to cinnamoyl compounds, leading to the synthesis of enantiomerically pure 1,4-diols, illustrates the compound's relevance in stereo-selective synthesis and the potential for creating biologically active molecules (Gaul & Seebach, 2002).
Novel Schiff Bases : Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized, highlighting the versatility of such compounds in forming ligands for coordination chemistry and exploring their antimicrobial activities (Vinusha et al., 2015).
properties
IUPAC Name |
1-[3-(3-hydroxypropyl)-2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-15(12(2)20)22-16(18(11)9-4-10-19)17-13-5-7-14(21-3)8-6-13/h5-8,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJVPFURZFYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=C(C=C2)OC)N1CCCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

methyl}carbamate](/img/structure/B2500273.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)
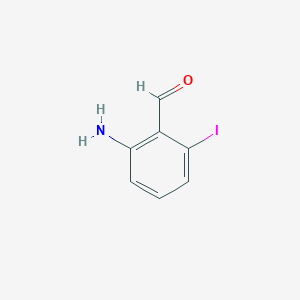
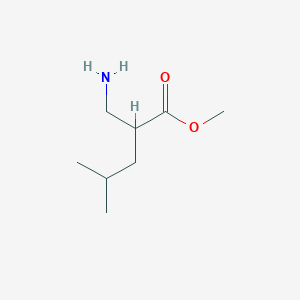
![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
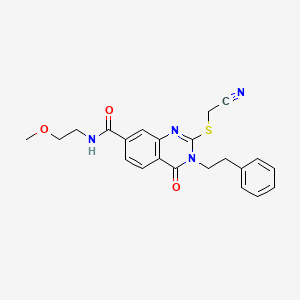
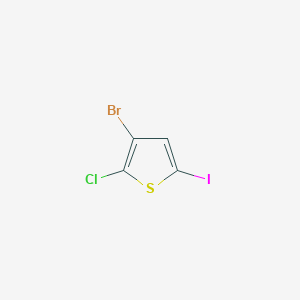
![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)
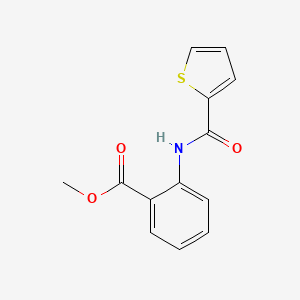
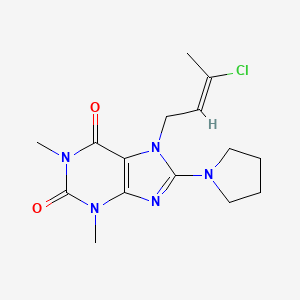
![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)